2-Methyl-1,3-dioxepane

Overview

Description

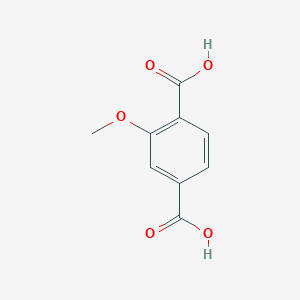

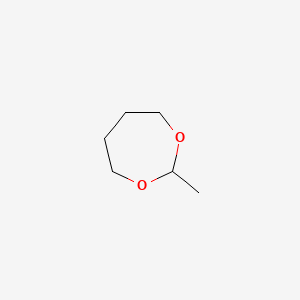

2-Methyl-1,3-dioxepane is a cyclic ketene acetal compound with the molecular formula C6H10O2. It is known for its unique ring structure, which includes both oxygen and carbon atoms. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo ring-opening polymerization, leading to the formation of biodegradable polyesters .

Mechanism of Action

Target of Action

2-Methyl-1,3-dioxepane (MDO) is primarily used in the synthesis of biodegradable polymeric prodrugs for intracellular drug delivery . The primary targets of MDO-based polymers are cancer cells, where they are internalized and used to deliver drugs .

Mode of Action

MDO-based polymers interact with their targets (cancer cells) through a process of internalization . The polymers are designed to be pH-sensitive, allowing them to respond to the acidic environment within cancer cells . This sensitivity is achieved through the incorporation of a hydrazone bond between the drug (e.g., doxorubicin) and the polymer .

Biochemical Pathways

The biochemical pathways affected by MDO-based polymers involve the internalization of the polymer by cancer cells and the subsequent release of the drug . The hydrazone bond between the drug and the polymer is sensitive to pH, allowing for faster drug release at the lower pH found within cancer cells . This ensures that the drug is released where it is most needed, maximizing its therapeutic effect.

Pharmacokinetics

The pharmacokinetics of MDO-based polymers are influenced by their design. These polymers are designed to be biodegradable, which means they break down into smaller, non-toxic components that can be eliminated from the body . The rate of this degradation can be controlled by adjusting the composition of the polymer . Additionally, the polymers are designed to self-assemble into micelles, which can enhance their stability and bioavailability .

Result of Action

The result of the action of MDO-based polymers is the efficient delivery of drugs to cancer cells, leading to a significant inhibition of cancer cell proliferation . The polymers themselves are designed to be non-toxic and biodegradable, minimizing side effects and ensuring that they are safely eliminated from the body after they have delivered their drug payload .

Action Environment

The action of MDO-based polymers is influenced by the pH of their environment. They are designed to be sensitive to pH, with faster drug release occurring at lower pH levels . This allows them to respond to the acidic environment within cancer cells, ensuring targeted drug delivery . Additionally, the polymers’ ability to self-assemble into micelles can enhance their stability in the bloodstream, improving their efficacy as drug delivery vehicles .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-dioxepane plays a significant role in biochemical reactions due to its ability to form thermoresponsive and degradable polymers and hydrogels. These materials can encapsulate proteins and genes, protecting them from denaturation and enzymatic digestion . The compound interacts with various enzymes and proteins, including those involved in radical copolymerization processes. For instance, this compound can undergo radical copolymerization with N,N-dimethylacrylamide to form thermoresponsive copolymers . These interactions are crucial for the development of smart drug delivery systems and cell culture scaffolds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form degradable hydrogels makes it suitable for use as a drug delivery carrier and cell culture scaffold . These hydrogels can encapsulate and release therapeutic agents in response to external stimuli, such as changes in temperature and pH. Additionally, this compound-based hydrogels have been shown to support cell adhesion and proliferation, making them valuable for tissue engineering applications .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo radical ring-opening polymerization. This process allows the compound to form biodegradable polymers with ester units integrated into the polymer backbone . The compound’s interactions with biomolecules, such as enzymes and proteins, facilitate the formation of these polymers. Additionally, this compound can form pH-sensitive polymeric prodrugs, which release therapeutic agents in response to changes in pH . These interactions and mechanisms are essential for the compound’s applications in drug delivery and tissue engineering.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound’s thermoresponsive hydrogels exhibit swelling-deswelling behavior and degrade under alkaline conditions, turning into water-soluble oligomers . These hydrogels also self-degrade in phosphate-buffered saline (PBS) due to the decreased pH of the inner hydrogel . Long-term studies have shown that this compound-based hydrogels maintain their structural integrity and functionality over extended periods, making them suitable for sustained drug delivery applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s degradable hydrogels can be safely administered at various dosages without causing significant toxic or adverse effects . High doses of this compound may lead to threshold effects, such as changes in cellular uptake and distribution . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include radical ring-opening polymerization and the formation of biodegradable polymers . The compound interacts with enzymes and cofactors that facilitate these processes, leading to the production of functional polymers with ester units integrated into the polymer backbone . These metabolic pathways are essential for the compound’s applications in drug delivery and tissue engineering.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrogels can encapsulate and release therapeutic agents in response to external stimuli, allowing for targeted delivery to specific tissues . Additionally, the compound’s ability to form pH-sensitive polymeric prodrugs enables efficient intracellular drug delivery and distribution . These properties make this compound a valuable tool for developing advanced drug delivery systems.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound’s hydrogels can be directed to specific cellular compartments or organelles, where they release therapeutic agents in response to changes in pH or temperature . These targeting mechanisms are crucial for the compound’s applications in drug delivery and tissue engineering, as they ensure the precise delivery of therapeutic agents to the desired subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dioxepane can be synthesized through a two-step reaction process involving acetal exchange and dehydrochlorination reactions . The acetal exchange reaction typically involves the reaction of a diol with a ketene acetal in the presence of an acid catalyst. This is followed by a dehydrochlorination reaction to form the final product.

Industrial Production Methods: In industrial settings, this compound is often produced using free radical ring-opening polymerization methods. This process involves the use of radical initiators such as azobisisobutyronitrile (AIBN) in supercritical carbon dioxide (scCO2) as a solvent . This method is favored due to its efficiency and the ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-dioxepane primarily undergoes ring-opening polymerization reactions. This compound can also participate in copolymerization reactions with various vinyl monomers, leading to the formation of polyesters with unique properties .

Common Reagents and Conditions:

Radical Initiators: Azobisisobutyronitrile (AIBN), t-butyl peroxide (TBPO)

Solvents: Supercritical carbon dioxide (scCO2), organic solvents

Conditions: Typically conducted at elevated temperatures (e.g., 120°C) and under controlled pressure conditions

Major Products: The primary products formed from the reactions of this compound are biodegradable polyesters, which have applications in various fields such as biomedical engineering and drug delivery systems .

Scientific Research Applications

2-Methyl-1,3-dioxepane has a wide range of applications in scientific research:

Comparison with Similar Compounds

- 2-Methylene-4-phenyl-1,3-dioxolane

- 5,6-Benzo-2-methylene-1,3-dioxepane

- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one

- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one

Properties

IUPAC Name |

2-methyl-1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6-7-4-2-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLROAHEORYNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308552 | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-25-4 | |

| Record name | NSC204897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)

![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)

![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1596298.png)